

reactions of gold cyanide in aqueous solutions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Gold cyanide
Cat. No.:	B1582709

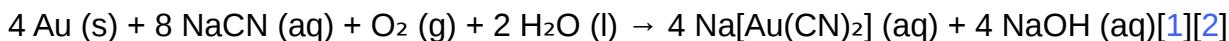
[Get Quote](#)

An In-depth Technical Guide to the Reactions of **Gold Cyanide** in Aqueous Solutions

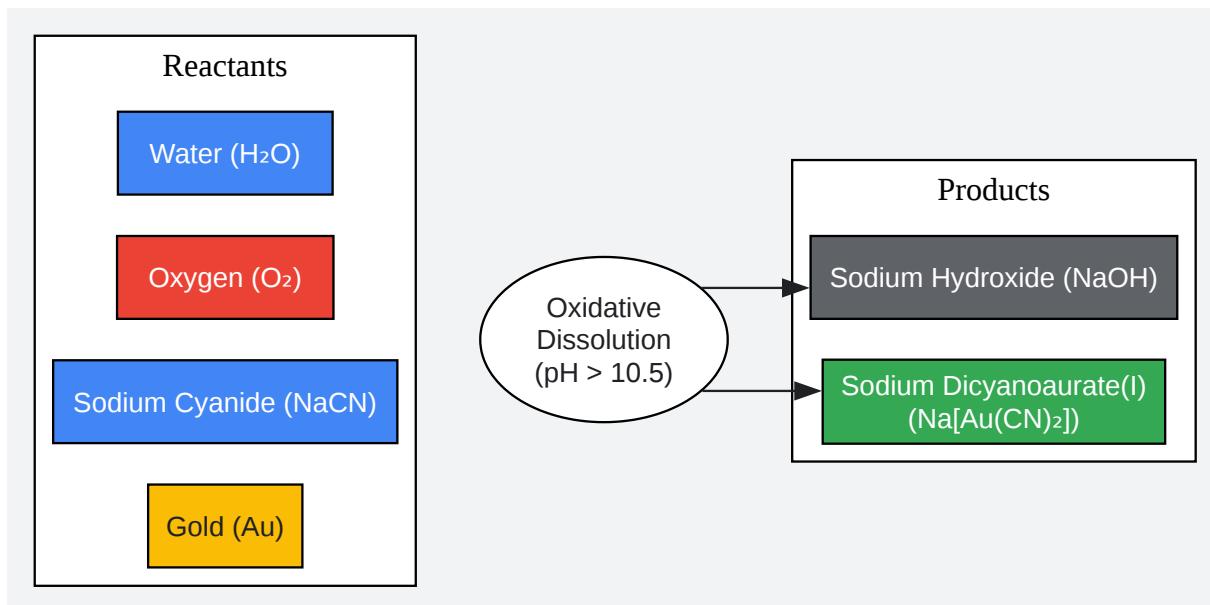
Introduction

Gold cyanide complexes are central to various industrial and scientific fields, from large-scale gold extraction in metallurgy to precision gold electroplating in electronics and emerging applications in medicine and nanotechnology. The primary species in aqueous solutions is the highly stable dicyanoaurate(I) anion, $[\text{Au}(\text{CN})_2]^-$. Understanding the formation, stability, and reactivity of this complex is critical for process optimization, environmental management, and the development of new technologies.

This guide provides a comprehensive overview of the core reactions of **gold cyanide** in aqueous environments, tailored for researchers, scientists, and professionals in drug development. It covers the fundamental principles of its formation, key chemical reactions, and presents relevant quantitative data and experimental protocols.


Formation and Synthesis of Gold Cyanide Complexes

The most common method for dissolving elemental gold into an aqueous solution is through cyanidation, which forms the dicyanoaurate(I) complex.


The Elsner Equation: Dissolution of Gold

The cornerstone of gold cyanidation is the Elsner equation, which describes the oxidative dissolution of gold in the presence of cyanide ions (typically from sodium or potassium cyanide)

and an oxidant, usually oxygen from the air.[1][2] The overall reaction is:

This process requires an alkaline environment ($\text{pH} > 10.5$) to prevent the formation and loss of volatile and highly toxic hydrogen cyanide (HCN) gas.[1][3] The dissolution rate is influenced by factors such as cyanide concentration, oxygen availability, and temperature.[4][5]

[Click to download full resolution via product page](#)

Figure 1: The Elsner Equation for Gold Cyanidation.

Laboratory Synthesis

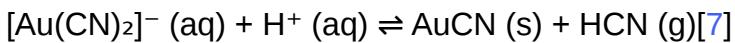
In a laboratory or for specialized applications, **gold cyanide** compounds like Gold(I) Cyanide (AuCN) and Potassium Dicyanoaurate(I) ($\text{K[Au(CN)}_2 \text{]}$) can be synthesized through controlled reactions.

- Gold(I) Cyanide (AuCN): This compound can be precipitated from a solution of a dicyanoaurate(I) salt by acidification.[6][7] The process involves carefully lowering the pH of a $\text{K[Au(CN)}_2 \text{]}$ solution to between 2 and 4, causing the insoluble AuCN to precipitate.[6]

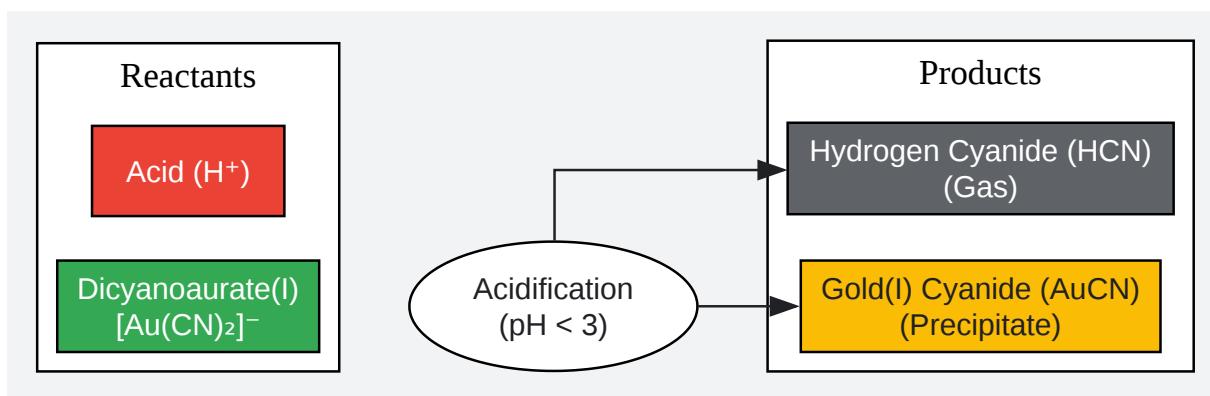
- Potassium Dicyanoaurate(I) ($K[Au(CN)_2]$): This water-soluble salt is a common precursor in gold electroplating and nanoparticle synthesis.[8][9][10] It can be prepared by reacting gold powder with potassium cyanide and an oxidizing agent like hydrogen peroxide in an aqueous solution.[11]

Aqueous Chemistry and Stability

In aqueous solutions, **gold cyanide** exists predominantly as the linear and highly stable dicyanoaurate(I) anion, $[Au(CN)_2]^-$.[8]


- Dissociation: Soluble salts like $K[Au(CN)_2]$ dissociate completely in water: $K[Au(CN)_2] (s) \rightarrow K^+ (aq) + [Au(CN)_2]^- (aq)$ [8]
- Stability: The $[Au(CN)_2]^-$ complex is exceptionally stable, with a formation constant (K) reported to be around 10^{38} .[12][13] This high stability is the thermodynamic driving force behind the cyanidation process.

Key Reactions in Aqueous Solution


The dicyanoaurate(I) complex, while stable, can undergo several important reactions depending on the chemical environment.

Reaction with Acids

The addition of strong acids to a solution containing $[Au(CN)_2]^-$ protonates the free cyanide ions that are in equilibrium, leading to the formation of hydrogen cyanide (HCN). If the solution is sufficiently acidified ($pH < 3$), the equilibrium shifts, causing the precipitation of solid gold(I) cyanide ($AuCN$).[6][7]

This reaction is critical for both the synthesis of $AuCN$ and for understanding the environmental hazards associated with cyanide solutions, as acidification leads to the release of highly toxic HCN gas.[8]

[Click to download full resolution via product page](#)

Figure 2: Decomposition of Dicyanoaurate(I) by Acid.

Redox Reactions

- Oxidation: The gold(I) center in $[\text{Au}(\text{CN})_2]^-$ can be oxidized to gold(III) by strong oxidizing agents. For instance, under biomimetic conditions, oxidants like hypochlorite (OCl^-) can generate gold(III) complexes such as trans- $[\text{Au}(\text{CN})_2\text{X}_2]^-$, where X can be chloride or hydroxide ligands.[14] This is relevant in understanding the metabolism of gold-based drugs, as immune cells can release such oxidants.[14][15]
- Reduction: Dicyanoaurate(I) can be reduced back to elemental gold (Au^0). This is the principle behind gold recovery from cyanide solutions. Common methods include:
 - Cementation (Merrill-Crowe Process): Using a more reactive metal, typically zinc powder, to displace gold from the complex. $2 [\text{Au}(\text{CN})_2]^- (\text{aq}) + \text{Zn} (\text{s}) \rightarrow 2 \text{Au} (\text{s}) + [\text{Zn}(\text{CN})_4]^{2-} (\text{aq})$ [16]
 - Adsorption on Activated Carbon: The aurocyanide anion is adsorbed onto activated carbon, from which it can be later recovered.[17][18]
 - Chemical Reduction: Strong reducing agents can be used to form gold nanoparticles from $[\text{Au}(\text{CN})_2]^-$ precursors.[19]

Reactions in Biological Systems

In the context of drug development, gold compounds like aurothiomalate, used for treating rheumatoid arthritis, are believed to be metabolized into aurocyanide, $[\text{Au}(\text{CN})_2]^-$, which may be the active species.[\[15\]](#)[\[20\]](#) This conversion is thought to be mediated by myeloperoxidase in immune cells, which generates cyanide from thiocyanate.[\[20\]](#) The resulting aurocyanide can then interact with biological systems, for example, by inhibiting the oxidative burst of neutrophils, which contributes to its anti-inflammatory effects.[\[13\]](#)[\[15\]](#)

Quantitative Data Summary

The following tables summarize key quantitative data related to the aqueous chemistry of **gold cyanide**.

Table 1: Physicochemical Properties and Stability

Parameter	Species / Compound	Value	Reference(s)
Solubility in Water	$\text{K}[\text{Au}(\text{CN})_2]$	~14.3 g / 100 mL	[8]
Molar Mass	$\text{K}[\text{Au}(\text{CN})_2]$	288.10 g/mol	[8]
Gold Content	$\text{K}[\text{Au}(\text{CN})_2]$	~68% by weight	[8]

| Formation Constant (K) | $[\text{Au}(\text{CN})_2]^-$ | $\sim 10^{38}$ |[\[12\]](#)[\[13\]](#) |

Table 2: Kinetic Data for Gold Cyanidation

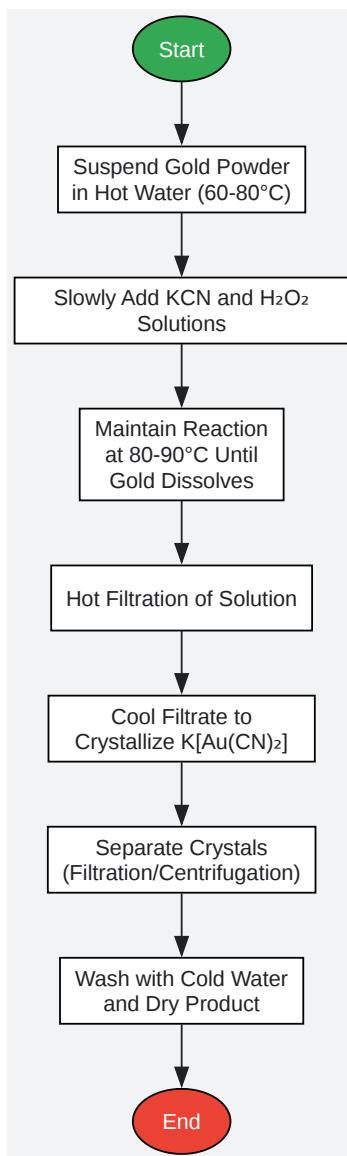
Parameter	Condition	Value	Reference(s)
Intrinsic Rate Constant (k_{Au})	Pure aerated cyanide solution	$8.6 \times 10^{-6} \text{ mol m}^{-2} \text{ s}^{-1}$	[4]

| Limiting Reaction Rate ($\text{RAu}(\text{lim})$) | High cyanide concentrations | $7.3 \times 10^{-6} \text{ mol m}^{-2} \text{ s}^{-1}$ |[\[4\]](#) |

Experimental Protocols

Protocol for Synthesis of Potassium Dicyanoaurate(I) (K[Au(CN)₂])

This protocol is adapted from a controlled potential synthesis method.[\[11\]](#) Warning: This procedure involves highly toxic cyanides and should only be performed by trained personnel in a certified fume hood with appropriate personal protective equipment.


Materials:

- Gold powder (99.9%+)
- Potassium cyanide (KCN)
- 30% Hydrogen peroxide (H₂O₂)
- Deionized water
- Reaction vessel with stirrer, heating mantle, and temperature control

Procedure:

- Add 2 kg of gold powder to 4.5 L of deionized water pre-heated to 60-80°C in the reaction vessel.
- Stir the mixture vigorously to create a stable suspension of the gold powder.
- Slowly add a concentrated solution of KCN and H₂O₂. The total amount of KCN should be approximately 1.05 times the stoichiometric requirement.
- Maintain the reaction temperature between 80-90°C. Monitor the reaction progress. The reaction is complete when all gold powder has dissolved.
- Once the reaction is complete, filter the hot solution to remove any impurities.
- Allow the filtrate to cool slowly to room temperature to crystallize the K[Au(CN)₂] product.
- Separate the crystals from the mother liquor via centrifugation or vacuum filtration.

- Wash the crystals with a small amount of cold deionized water and dry them under vacuum.

[Click to download full resolution via product page](#)

Figure 3: Experimental Workflow for $K[Au(CN)_2]$ Synthesis.

Protocol for Gold Electrodeposition from a Cyanide Bath

This protocol outlines a standard procedure for electroplating a gold film onto a conductive substrate.[10]

Materials & Equipment:

- Plating Solution:
 - Potassium Dicyanoaurate(I) ($K[Au(CN)_2]$): 8-12 g/L
 - Potassium Cyanide (KCN): 10-20 g/L (for stability)
 - Dipotassium Phosphate (K_2HPO_4): 20-30 g/L (buffer)
- Electrochemical Setup: Three-electrode cell (working electrode: substrate; counter electrode: platinum mesh; reference electrode: Ag/AgCl), Potentiostat/Galvanostat.
- Substrate: Conductive material (e.g., copper, nickel).
- Cleaning Solutions: Acetone, isopropanol, deionized water.

Procedure:

- Substrate Preparation: Thoroughly clean the substrate by sonicating in acetone, then isopropanol, and finally rinsing with deionized water. Perform an acid dip if necessary to remove oxide layers, followed by another rinse.
- Solution Preparation: Prepare the plating bath by dissolving the components (K_2HPO_4 , KCN, $K[Au(CN)_2]$) in deionized water in the specified order. Adjust pH to the desired range (typically alkaline).
- Electrodeposition:
 - Assemble the three-electrode cell with the plating solution, ensuring the substrate (working electrode) is fully immersed.
 - Heat the solution to the target temperature (e.g., 50-70°C) with gentle stirring.
 - Apply a constant potential (potentiostatic) or current (galvanostatic) using the potentiostat. The specific parameters will depend on the desired thickness and quality of the gold film.
- Post-Treatment: After deposition, immediately rinse the plated substrate thoroughly with deionized water to remove residual plating solution and then dry with nitrogen gas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Gold cyanidation - Wikipedia [en.wikipedia.org]
- 2. Cyanide Leaching Chemistry & Gold Cyanidation - 911Metallurgist [911metallurgist.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Research Portal [researchportal.murdoch.edu.au]
- 5. tandfonline.com [tandfonline.com]
- 6. US4222996A - Preparation of gold cyanide - Google Patents [patents.google.com]
- 7. Cyanide Chemistry & Gold Extraction - 911Metallurgist [911metallurgist.com]
- 8. grokipedia.com [grokipedia.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. WO2004039727A1 - A process for direct synthesis of potassium gold cyanide by controlled-potential method and an apparatus thereof - Google Patents [patents.google.com]
- 12. saimm.co.za [saimm.co.za]
- 13. Anti-fibrotic effect of aurocyanide, the active metabolite of auranofin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The activation of gold complexes by cyanide produced by polymorphonuclear leukocytes--I. The effects of aurocyanide on the oxidative burst of polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Summary of Gold Cyanidation [cnlitereagent.com]
- 17. dwgateway.library.unr.edu [dwgateway.library.unr.edu]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]

- 20. The activation of gold complexes by cyanide produced by polymorphonuclear leukocytes. III. The formation of aurocyanide by myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [reactions of gold cyanide in aqueous solutions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582709#reactions-of-gold-cyanide-in-aqueous-solutions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com